Enhanced Lipophilicity vs. Non-Fluorinated Analog
The incorporation of a single trifluoromethyl group substantially elevates the lipophilicity of the biphenyl scaffold. The target compound exhibits a computed XLogP3 value of 4.1, compared to a value of 2.6 for the non-fluorinated analog, biphenyl-3,3'-dicarboxylic acid [1]. This modification also increases the molecular weight by 67.99 g/mol and adds three additional hydrogen bond acceptors [1]. This class of modification is known to enhance membrane permeability and metabolic stability in bioactive molecules, while the increased electron-withdrawing character can modulate binding affinity and material properties [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.1 |
| Comparator Or Baseline | Biphenyl-3,3'-dicarboxylic acid: 2.6 |
| Quantified Difference | ΔXLogP3 = +1.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
A higher logP value is a critical selection criterion for optimizing pharmacokinetic properties in drug discovery or for designing hydrophobic porous materials, providing a quantifiable advantage over the non-fluorinated analog.
- [1] PubChem. (2024). Compound Summary for CID 53226178, 3-(3-Carboxyphenyl)-5-(trifluoromethyl)benzoic acid. National Library of Medicine. View Source
- [2] PubChem. (2024). Compound Summary for CID 96533, (1,1'-Biphenyl)-3,3'-dicarboxylic acid. National Library of Medicine. View Source
